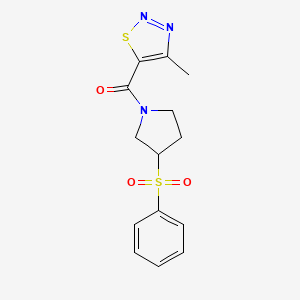

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-10-13(21-16-15-10)14(18)17-8-7-12(9-17)22(19,20)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXZOSJKYFSOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 377.5 g/mol |

| Density | Not available |

| Boiling Point | Not available |

Anticancer Properties

Research indicates that thiadiazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines. A recent study demonstrated that derivatives of 1,3,4-thiadiazole showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cell lines, indicating promising anticancer potential .

Case Study:

A derivative similar to our compound was tested for its cytotoxic effects on cancer cell lines. The results indicated a marked increase in activity corresponding to structural modifications, such as the introduction of different substituents on the thiadiazole ring .

Antimicrobial Activity

Thiadiazole compounds are well-documented for their antimicrobial activities. The presence of the thiadiazole ring in the structure contributes to this activity by enhancing interaction with microbial targets. The compound has been noted for potential antibacterial and antifungal properties based on its structural characteristics .

Table: Biological Activities of Thiadiazole Derivatives

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Various thiadiazole derivatives | Cytotoxicity against MCF-7 and HepG2 |

| Antimicrobial | 1,3,4-Thiadiazole analogs | Broad-spectrum antimicrobial effects |

| Anti-inflammatory | Thiadiazole derivatives | Reduction in inflammatory markers |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways: The sulfonamide moiety may interact with enzymes critical for cell proliferation.

- Disruption of Cellular Integrity: The compound's ability to penetrate cell membranes allows it to disrupt cellular functions.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that thiadiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring and the pyrrolidine moiety have been shown to significantly impact biological activity.

Key Findings:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and synthetic features of the target compound with analogs from the literature:

Key Observations:

Thiadiazole vs.

Sulfonyl Group Utility : The phenylsulfonyl group in the target compound mirrors substituents in 5A-5F, which are associated with enhanced solubility and binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .

Synthetic Complexity : The target’s synthesis likely requires multi-step coupling (e.g., ketone bridge formation), contrasting with the one-pot Suzuki coupling in Example 76 or the Friedel-Crafts alkylation in 5A-5F .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole and pyrrolidine sulfonyl moieties. Key steps include coupling reactions under reflux conditions (e.g., ethanol or glacial acetic acid as solvents) and using catalysts like thioamides or pyrazole derivatives . To maximize yields, optimize temperature control (e.g., 70–80°C for cyclization) and employ purification techniques such as recrystallization (DMF/EtOH mixtures) or column chromatography. Reaction progress should be monitored via TLC, and final purity assessed using HPLC (>95% purity threshold recommended) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming synthetic success?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiadiazole and pyrrolidine sulfonyl groups, with characteristic peaks for methyl (δ 2.5–3.0 ppm) and sulfonyl (δ 7.5–8.5 ppm) protons . High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion), while FT-IR confirms functional groups like C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) . HPLC with UV detection ensures purity and identifies byproducts .

Q. How can researchers optimize reaction conditions to minimize side-product formation?

- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing groups. Solvent choice is critical: polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) reduce unwanted nucleophilic side reactions . Microwave-assisted synthesis (e.g., 100–150 W, 10–30 min) can accelerate reactions and improve selectivity, reducing byproducts by 15–20% compared to conventional heating .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound’s potential biological targets?

- Methodological Answer : Systematically modify substituents on the thiadiazole (e.g., methyl → ethyl) and phenylsulfonyl groups (e.g., electron-withdrawing vs. donating groups) to assess bioactivity changes. Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition for antimicrobial targets or cell viability assays for anticancer screening). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or β-lactamases, which can be validated via SPR (Surface Plasmon Resonance) for kinetic analysis .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Re-evaluate force field parameters in docking studies if experimental IC₅₀ values deviate >50% from predictions . Validate assay conditions: ensure compound stability in buffer solutions (pH 7.4) and confirm target protein integrity via SDS-PAGE. Use orthogonal assays (e.g., fluorescence polarization alongside enzyme inhibition) to cross-verify activity. If discrepancies persist, conduct metabolite profiling (LC-MS/MS) to detect degradation products that may interfere with bioactivity .

Q. What experimental designs are suitable for assessing metabolic stability and in vivo pharmacokinetics?

- Methodological Answer : Employ a randomized block design with split-plot arrangements for in vivo studies (e.g., n=5–10 per group) . For metabolic stability, use liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion over 60 min. In pharmacokinetic studies, administer the compound intravenously/orally (1–10 mg/kg) and collect plasma samples at 0, 1, 2, 4, 8, and 24 h. Non-compartmental analysis (WinNonlin®) calculates AUC, Cₘₐₓ, and t₁/₂, while compartmental modeling identifies distribution kinetics .

Q. How can researchers address low solubility in aqueous media during biological testing?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance solubility without cytotoxicity . For in vivo studies, formulate as nanoemulsions (100–200 nm particle size via sonication) or cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability. Solubility parameters (logP, Hansen solubility) should be calculated computationally (e.g., COSMO-RS) to guide formulation design .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism®) with a four-parameter logistic model (Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (p<0.05). For high-throughput screening, use Z’-factor validation (Z’ >0.5 indicates robust assays) .

Q. How should researchers validate the specificity of observed biological activity?

- Methodological Answer : Include negative controls (e.g., empty vector in enzyme assays) and competitive inhibitors (e.g., known COX-2 inhibitors for anti-inflammatory studies) to confirm target engagement. CRISPR/Cas9 knockout cell lines for the target protein can further validate specificity. Off-target effects are assessed via kinome/proteome-wide profiling (e.g., KINOMEscan®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.